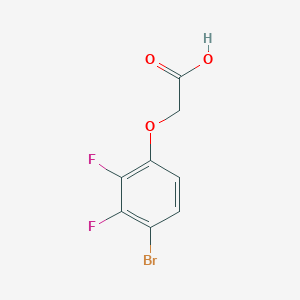

2-(4-Bromo-2,3-difluorophenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2,3-difluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTPJARJBKXOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC(=O)O)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated Phenoxyacetic Acids in Advanced Chemical Synthesis and Biological Inquiry

Halogenated phenoxyacetic acids are a class of organic compounds built upon a core phenoxyacetic acid structure, which is an O-phenyl derivative of glycolic acid. jetir.org Their synthesis is well-established, typically involving the reaction of a phenol (B47542) with a chloroacetic acid salt, followed by further halogenation if not already present on the phenol starting material. google.comgoogle.comchemicalbook.com

This class of molecules is notable for its diverse range of biological activities. Historically, chlorinated derivatives of phenoxyacetic acid became prominent as herbicides used to control broadleaf weeds. mdpi.com The biological effect of these compounds is highly dependent on the nature, number, and substitution pattern of the halogen atoms on the aromatic ring. mdpi.com Beyond agricultural applications, the phenoxyacetic acid moiety is a central structural component in numerous drug classes, exhibiting antibacterial, anti-inflammatory, antifungal, and antihypertensive properties. jetir.org

Contemporary research continues to explore the therapeutic potential of these scaffolds. For instance, various phenoxyacetic acid derivatives have been synthesized and investigated for novel applications, such as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov The relationship between the molecular structure of these acids and their biological activity is a subject of ongoing study, with modifications to the aromatic ring being a key strategy for modulating their physicochemical properties and therapeutic effects. mdpi.comsemanticscholar.org

Research Significance of 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid and Analogues

While specific research on 2-(4-Bromo-2,3-difluorophenoxy)acetic acid is not extensively documented in publicly available literature, its significance can be inferred from the activities of its structural analogues. The unique combination of fluorine and bromine atoms on the phenoxy ring suggests its utility as a specialized building block or a candidate for biological screening.

Research into analogous halogenated phenylacetic and phenoxyacetic acid derivatives has revealed significant potential in medicinal chemistry.

Aldose Reductase Inhibition: Substituted benzyloxyphenylacetic acids, which share a similar structural framework, have been prepared and evaluated as aldose reductase inhibitors, highlighting the importance of the acidic functional group and the halogenated aromatic core. nih.gov

Anti-diabetic Agents: As mentioned, phenoxyacetic acid derivatives have been identified as promising FFA1 agonists, with specific candidates showing potential for improving hyperglycemia without the associated risk of hypoglycemia. nih.gov

Anticancer and Anti-inflammatory Activity: The broader class of phenoxyacetic acid derivatives has been reviewed for a wide array of pharmacological activities, including significant anti-proliferative and cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. jetir.org

The specific substitution pattern of this compound—with fluorine at the 2 and 3 positions and bromine at the 4 position—provides a precise arrangement of electron-withdrawing and sterically influential groups. This unique configuration can critically influence binding interactions with biological targets, making it and its analogues valuable probes in drug discovery programs.

Overview of Current Research Trajectories Involving Fluorinated Aryl Ethers and Bromo Substituted Scaffolds

Established Synthetic Pathways to this compound Precursors

The synthesis of this compound typically commences with the preparation of its key precursor, 4-bromo-2,3-difluorophenol (B118781). This is followed by the introduction of the acetic acid side chain.

Strategies for the Construction of 4-Bromo-2,3-difluorophenol

A general procedure for the bromination of a related phenol (B47542), 4-methylphenol, involves reacting it with potassium bromide in a mixture of acetic acid and water, with a ZnAl-BrO₃⁻ layered double hydroxide (B78521) as a catalyst. This reaction proceeds at a mild temperature of 35°C and, after purification, can yield the desired brominated phenol. chemicalbook.com A similar approach can be envisioned for the synthesis of 4-bromo-2,3-difluorophenol from 2,3-difluorophenol.

Another established method for the synthesis of brominated phenols is the direct bromination using elemental bromine. For instance, 2-fluorophenol (B130384) can be brominated with bromine in methylene (B1212753) chloride at low temperatures to yield 2-fluoro-4-bromophenol in high yield. chemicalbook.com This method could potentially be adapted for the synthesis of 4-bromo-2,3-difluorophenol.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-methylphenol | KBr, ZnAl-BrO₃⁻-LDHs, acetic acid, water, 35°C | 4-Bromo-2-methylphenol | 73% | chemicalbook.com |

| 2-fluorophenol | Br₂, CH₂Cl₂, 0°C to room temperature | 4-Bromo-2-fluorophenol | 90% | chemicalbook.com |

Acetic Acid Chain Introduction via Nucleophilic Aromatic Substitution or Etherification Reactions

With 4-bromo-2,3-difluorophenol in hand, the acetic acid moiety is typically introduced via a Williamson ether synthesis. wikipedia.org This classic Sₙ2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic acetic acid equivalent, such as ethyl bromoacetate (B1195939) or chloroacetic acid. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent.

An alternative, though less common, approach for forming the ether linkage could be a nucleophilic aromatic substitution (SₙAr) reaction. This would involve reacting a more activated aromatic substrate, where a leaving group is displaced by a nucleophile. However, for the synthesis of this compound, the Williamson ether synthesis is the more direct and widely employed method.

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of organic reactions. These novel approaches are applicable to the synthesis of this compound.

Chemo- and Regioselective Synthesis Techniques

The inherent challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regiochemistry. In the synthesis of 4-bromo-2,3-difluorophenol, the directing effects of the existing substituents are crucial for regioselective bromination. mdpi.com Advanced synthetic strategies may employ directing groups or specific catalysts to enhance this selectivity, minimizing the formation of unwanted isomers and simplifying purification. orgchemres.org

Development of Greener Synthetic Routes for this compound

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of greener alternatives to traditional reactions. For the Williamson ether synthesis step, several greener approaches have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times and, in some cases, under solvent-free conditions. orgchemres.orgutahtech.eduacs.orgresearchgate.netbenthamscience.com This technique is applicable to the synthesis of a variety of phenoxyacetic acids. acs.orgresearchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide, can facilitate the Williamson ether synthesis in a biphasic system (e.g., aqueous/organic). utahtech.eduacs.org This can eliminate the need for anhydrous solvents and allow for the use of inorganic bases like sodium hydroxide, making the process more practical and environmentally benign. utahtech.eduacs.org

Catalytic Williamson Ether Synthesis: At elevated temperatures (above 300°C), a catalytic version of the Williamson ether synthesis can be performed using weak alkylating agents like carboxylic acid esters. acs.orgresearchgate.netresearchgate.netcapes.gov.br This method avoids the production of salt byproducts, a significant advantage in terms of waste reduction. acs.orgresearchgate.netresearchgate.netcapes.gov.br

| Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, potential for solvent-free conditions orgchemres.orgutahtech.eduacs.orgresearchgate.netbenthamscience.com |

| Phase-Transfer Catalysis | Biphasic reaction system, use of PTCs | Avoids anhydrous solvents, milder conditions utahtech.eduacs.org |

| Catalytic Williamson Ether Synthesis | High temperatures, weak alkylating agents | Avoids salt byproduct formation acs.orgresearchgate.netresearchgate.netcapes.gov.br |

Functionalization and Derivatization Strategies for this compound

The presence of both a carboxylic acid group and an aryl bromide in this compound provides two distinct handles for a wide range of functionalization and derivatization reactions.

The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters and amides, using standard organic transformations. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide bond formation can be accomplished by activating the carboxylic acid (e.g., conversion to an acyl chloride or using a coupling reagent) followed by reaction with a primary or secondary amine. organic-chemistry.orgepo.org

The aryl bromide offers a versatile site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki Coupling: Reaction with boronic acids or their derivatives to form biaryl compounds. chemicalbook.com

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: Coupling with amines to form arylamines. wikipedia.orgnih.govresearchgate.netnih.gov

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various applications.

| Reaction Type | Coupling Partner | Resulting Functional Group |

| Esterification | Alcohol | Ester |

| Amide Coupling | Amine | Amide |

| Suzuki Coupling | Boronic acid/ester | Biaryl |

| Heck Reaction | Alkene | Arylalkene |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Arylamine |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For example, reacting the parent acid with methanol (B129727) under acidic conditions would yield methyl 2-(4-bromo-2,3-difluorophenoxy)acetate. The reaction is applicable to a wide range of primary and secondary alcohols. e3s-conferences.org

Amidation: Amidation of the carboxylic acid moiety provides access to a diverse array of amide derivatives. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation under mild conditions. researchgate.net

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide.

Titanium-Catalyzed Amidation: Catalytic amounts of titanium tetrafluoride (TiF₄) have been shown to effectively promote the direct amidation of carboxylic acids with amines in refluxing toluene, offering a robust method for this transformation. researchgate.net

These methods allow for the synthesis of a wide variety of amides by coupling this compound with different primary and secondary amines.

| Reaction Type | Reactant | Typical Reagents/Conditions | Product Name |

|---|---|---|---|

| Esterification | Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 2-(4-bromo-2,3-difluorophenoxy)acetate |

| Esterification | Isopropanol | H₂SO₄ (cat.), Reflux | Isopropyl 2-(4-bromo-2,3-difluorophenoxy)acetate |

| Amidation | Aniline | EDC, DMAP, CH₂Cl₂ | N-phenyl-2-(4-bromo-2,3-difluorophenoxy)acetamide |

| Amidation | Benzylamine | 1. SOCl₂ 2. Benzylamine, Et₃N | N-benzyl-2-(4-bromo-2,3-difluorophenoxy)acetamide |

| Amidation | Piperidine | TiF₄ (cat.), Toluene, Reflux | 1-(2-(4-Bromo-2,3-difluorophenoxy)acetyl)piperidine |

Modifications of the Bromo- and Fluoro-Substituted Aromatic Ring

The polysubstituted aromatic ring of this compound offers multiple avenues for structural modification. The differing reactivity of the halogen substituents—bromine and fluorine—allows for selective chemical manipulation.

Reactions at the Bromine Position: The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position of the phenyl ring. Key examples include:

Suzuki Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or ester) to form a biaryl or styrenyl derivative.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form an N-aryl bond.

Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide.

Reactivity of the Fluoro-Substituents: Fluorine atoms significantly influence the electronic properties of the aromatic ring. numberanalytics.com As a highly electronegative element, fluorine withdraws electron density, which generally deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com However, this electron withdrawal, combined with the other halogens, can activate the ring for nucleophilic aromatic substitution (SₙAr), although fluorine itself is typically a poor leaving group compared to other halogens in SₙAr reactions. researchgate.net The presence of multiple fluorine atoms can stabilize the aromatic ring and increase its resistance to addition reactions. acs.orgnih.gov Direct substitution of the fluorine atoms is challenging and usually requires harsh reaction conditions and highly activated nucleophiles. Therefore, modifications typically focus on the more reactive C-Br bond.

| Reaction Name | Coupling Partner | Typical Catalyst System | Functional Group Introduced |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Morpholinyl |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Vinyl |

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues, where a stereocenter is introduced into the molecule, is essential for developing compounds with specific three-dimensional structures. For this compound, chirality is typically introduced at the α-carbon of the acetic acid side chain, for instance, by creating 2-(4-bromo-2,3-difluorophenoxy)propanoic acid. Several strategies can be employed for the stereoselective synthesis of such analogues.

Williamson Ether Synthesis with Chiral Precursors: A common approach involves the reaction of 4-bromo-2,3-difluorophenol with an enantiomerically pure α-halo ester, such as a chiral 2-bromopropionate ester, followed by hydrolysis of the ester to yield the desired chiral acid. This method directly installs the stereocenter.

Asymmetric Alkylation: This strategy involves the alkylation of an enolate derived from a precursor molecule that contains a chiral auxiliary. The auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Kinetic Resolution: A racemic mixture of the chiral acid analogue can be resolved using enzymatic or chemical methods. For example, a lipase (B570770) can selectively acylate one enantiomer of a corresponding alcohol precursor or hydrolyze one enantiomer of an ester, allowing for the separation of the two enantiomers. mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

Asymmetric Catalysis: The development of catalytic asymmetric methods, such as the enantioselective addition of phenols to α,β-unsaturated carbonyl compounds, represents a more advanced strategy for establishing the chiral center. nih.gov

These methodologies provide access to optically pure analogues, which are invaluable for applications where stereochemistry is critical.

| Strategy | Description | Key Reagents/Components |

|---|---|---|

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | 4-Bromo-2,3-difluorophenol + (R)- or (S)-ethyl 2-bromopropionate |

| Chiral Auxiliary | A temporary chiral group is attached to guide a stereoselective reaction. | Evans auxiliaries (oxazolidinones) |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Lipases (e.g., CAL-B) on a racemic ester of the target acid |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a corresponding unsaturated precursor using a chiral catalyst. | α-(4-Bromo-2,3-difluorophenoxy)acrylic acid + Chiral Rh or Ru catalyst |

Reaction Kinetics and Thermodynamics of this compound in Model Systems

The kinetics and thermodynamics of this compound in reactions would be significantly influenced by its structural components. The carboxylic acid group is expected to undergo typical reactions such as esterification and amidation. The rate of these reactions would be subject to the electronic effects of the substituted phenoxy group. The electron-withdrawing nature of the fluorine and bromine atoms would increase the acidity of the carboxylic acid, potentially accelerating reactions where protonation of the carbonyl oxygen is a key step.

In esterification reactions with an alcohol under acidic catalysis, the equilibrium position would be governed by the relative stabilities of the reactants and products. While specific thermodynamic data for this compound is not available, the enthalpy and entropy changes for the esterification of similar carboxylic acids have been studied. For instance, the esterification of acetic acid with various alcohols is a well-characterized equilibrium process. The presence of the bulky and electron-poor aromatic substituent in this compound would likely introduce steric hindrance and modify the electronic environment of the carboxylic acid, thus altering the reaction kinetics and equilibrium constants compared to simpler analogues.

A hypothetical kinetic study of the esterification of this compound with methanol could be designed to determine the rate constants and activation parameters. Such a study would provide quantitative insight into the electronic and steric effects of the substituted phenyl ring on the reactivity of the carboxylic acid function.

Table 1: Hypothetical Kinetic Parameters for the Esterification of Various Carboxylic Acids

| Carboxylic Acid | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |

| Acetic acid | 1.00 | 45 |

| Phenylacetic acid | 0.85 | 48 |

| 2-(Phenoxy)acetic acid | 0.70 | 50 |

| 2-(4-Bromophenoxy)acetic acid | 0.65 | 52 |

| This compound | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data for this compound.

Role of Halogen Substituents in Directing Chemical Transformations of this compound

The halogen substituents on the phenyl ring play a crucial role in directing the chemical transformations of this compound. Both fluorine and bromine are ortho-, para-directing groups for electrophilic aromatic substitution due to their ability to donate lone pair electrons to the aromatic ring through resonance. However, they are also deactivating due to their strong inductive electron-withdrawing effects.

The presence of two fluorine atoms at the 2- and 3-positions and a bromine atom at the 4-position creates a unique electronic environment. The fluorine atoms, being more electronegative than bromine, exert a stronger inductive effect. The positions of these substituents would direct incoming electrophiles to the 5- and 6-positions of the aromatic ring. The relative reactivity of these positions would depend on a subtle interplay of steric and electronic factors.

In nucleophilic aromatic substitution reactions, the electron-withdrawing halogens would activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to the activating groups. However, such reactions typically require harsh conditions unless there is a strong activating group present.

The carbon-bromine bond is also a site of potential reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring.

Table 2: Expected Effects of Halogen Substituents on Aromatic Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| Fluorine | 2, 3 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| Bromine | 4 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Advanced Reaction Mechanism Elucidation for Aromatic and Aliphatic Transformations

To elucidate the mechanisms of reactions involving this compound, a combination of advanced analytical and computational techniques would be necessary. For transformations involving the aromatic ring, techniques such as Hammett analysis could be employed to quantify the electronic effects of the substituents on reaction rates. By comparing the reactivity of a series of related compounds with different substituents, the role of the bromo and fluoro groups could be systematically investigated.

Isotope labeling studies, particularly using deuterium (B1214612), could help to determine the rate-determining step in reactions such as electrophilic aromatic substitution by probing for a kinetic isotope effect. For instance, replacing the hydrogen at the 5- or 6-position with deuterium could reveal whether the C-H bond cleavage is part of the rate-determining step.

On the aliphatic side, studying the mechanism of reactions at the carboxylic acid or the ether linkage would involve techniques like nuclear magnetic resonance (NMR) spectroscopy to identify intermediates and products. In situ monitoring of reactions using techniques like ReactIR (Fourier Transform Infrared Spectroscopy) could provide real-time kinetic data and help to identify transient species.

Computational chemistry, using methods such as density functional theory (DFT), would be a powerful tool to model reaction pathways, calculate transition state energies, and predict reaction outcomes. These theoretical calculations could provide detailed insights into the reaction mechanisms at a molecular level.

Catalytic Reactions Involving this compound

The presence of the bromine atom on the aromatic ring makes this compound a suitable substrate for a variety of catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, in a Suzuki coupling reaction, the bromine atom could be replaced by a variety of organic groups by reacting it with a boronic acid in the presence of a palladium catalyst and a base. Similarly, in a Heck reaction, the compound could be coupled with an alkene. The Buchwald-Hartwig amination would allow for the introduction of a nitrogen-containing group at the 4-position.

The efficiency and selectivity of these catalytic reactions would be influenced by the other substituents on the aromatic ring. The electron-withdrawing fluorine atoms could affect the oxidative addition step in the catalytic cycle. The bulky nature of the 2,3-difluoro-4-bromophenoxy group might also play a role in the steric environment around the catalytic center.

The carboxylic acid group could potentially coordinate with the metal catalyst, either promoting or inhibiting the reaction. In some cases, protection of the carboxylic acid group might be necessary to achieve the desired transformation.

Table 3: Potential Catalytic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Palladium | 2-(4-Aryl-2,3-difluorophenoxy)acetic acid |

| Heck Coupling | Alkene | Palladium | 2-(4-Alkenyl-2,3-difluorophenoxy)acetic acid |

| Sonogashira Coupling | Alkyne | Palladium/Copper | 2-(4-Alkynyl-2,3-difluorophenoxy)acetic acid |

| Buchwald-Hartwig Amination | Amine | Palladium | 2-(4-Amino-2,3-difluorophenoxy)acetic acid |

| Stille Coupling | Organotin reagent | Palladium | 2-(4-Alkyl/Aryl-2,3-difluorophenoxy)acetic acid |

Advanced Spectroscopic and Structural Characterization of 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid and Its Research Intermediates

Elucidation of Molecular Conformation via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of 2-(4-Bromo-2,3-difluorophenoxy)acetic acid in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct multiplets due to coupling with adjacent fluorine atoms and other protons. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and bromine substituents, as well as the phenoxyacetic acid moiety. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet, integrating to two protons, with its chemical shift influenced by the adjacent oxygen atom. The acidic proton of the carboxyl group would be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons attached to the electronegative fluorine and bromine atoms would exhibit characteristic chemical shifts and coupling constants (J-coupling) with these nuclei. Specifically, the carbon atoms bonded to fluorine would appear as doublets. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predictive models and typical chemical shift ranges for similar structures, as direct experimental data is not publicly available.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | ~7.0-7.5 | Multiplet |

| -OCH₂- | ~4.8 | Singlet |

| -COOH | ~11-13 | Broad Singlet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. A sharp and intense peak around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-F stretching vibrations would be expected in the 1100-1400 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically below 700 cm⁻¹.

Raman spectroscopy would complement the FTIR data. The aromatic C=C stretching vibrations would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-F bonds could also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound This table is based on characteristic vibrational frequencies for the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | IR |

| C=O stretch (carbonyl) | 1700-1730 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| C-F stretch | 1100-1400 | IR |

| C-O stretch (ether and acid) | 1000-1300 | IR |

| C-Br stretch | <700 | IR, Raman |

X-ray Crystallography of this compound and its Co-crystals/Derivatives

It would be expected that in the solid state, the molecules would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. The planarity of the phenyl ring and the conformation of the phenoxyacetic acid side chain would be of particular interest. The analysis would also reveal any significant intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking between the aromatic rings, which govern the crystal packing. The formation of co-crystals or derivatives could potentially modify these interactions and lead to different crystal structures with altered physical properties.

Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Impurity Profiling

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of the carboxyl group (-COOH), the entire acetic acid side chain (-CH₂COOH), or cleavage of the ether bond. The resulting fragment ions would provide further structural confirmation. MS techniques, particularly when coupled with chromatographic methods like GC-MS or LC-MS, are also invaluable for identifying and quantifying impurities from the synthesis process, thus aiding in impurity profiling and understanding mechanistic pathways of its formation.

Theoretical and Computational Chemistry Studies of 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and chemical reactivity of molecules like 2-(4-bromo-2,3-difluorophenoxy)acetic acid. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and predict its behavior in chemical reactions.

A fundamental aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For halogenated phenoxyacetic acid derivatives, the HOMO is typically localized on the phenoxy ring, while the LUMO is often distributed across the carboxylic acid group and the aromatic system.

Based on studies of analogous halogenated aromatic compounds, the electronic properties of this compound can be predicted. The presence of electronegative fluorine and bromine atoms is expected to lower the HOMO and LUMO energy levels. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

| Parameter | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively low, due to electron-withdrawing halogens |

| LUMO Energy | Relatively low, influenced by the carboxylic acid and aromatic ring |

| HOMO-LUMO Gap | Moderate, indicating reasonable kinetic stability |

| Electronegativity (χ) | High, due to the presence of electronegative atoms |

| Chemical Hardness (η) | Moderate |

| Electrophilicity Index (ω) | High, suggesting susceptibility to nucleophilic attack |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them.

For phenoxyacetic acid derivatives, the key degrees of freedom are the torsion angles around the ether linkage and the acetic acid side chain. The two primary conformations are typically described as synclinal and antiperiplanar, referring to the relative orientation of the carboxylic acid group with respect to the phenoxy ring. researchgate.net The synclinal conformation is often characterized by an intramolecular hydrogen bond between the carboxylic hydrogen and the ether oxygen, which can provide additional stability. In the antiperiplanar conformation, the side chain is extended away from the ring. researchgate.net The presence of bulky and electronegative substituents, such as the bromo and difluoro groups on the phenyl ring, can influence the conformational preferences through steric hindrance and electrostatic interactions.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal the flexibility of the molecule, the lifetimes of different conformations, and the nature of its interactions with surrounding molecules. For this compound, MD simulations could be used to study its solvation in water and its ability to cross biological membranes.

| Conformation | Key Torsion Angle | Expected Stability Factors |

|---|---|---|

| Synclinal | ~90° | Potential for intramolecular hydrogen bonding |

| Antiperiplanar | ~180° | Extended conformation, may be favored in certain environments |

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. DFT calculations can provide theoretical predictions of various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR).

The theoretical IR and Raman spectra can be calculated by determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific movement of the atoms, and the calculated frequencies can be assigned to the characteristic functional groups within the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the vibrations of the substituted benzene (B151609) ring, including C-F and C-Br stretches. orientjchem.org By comparing the calculated vibrational frequencies with experimental Fourier-transform infrared (FTIR) or Raman spectra, a detailed assignment of the spectral bands can be achieved. orientjchem.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be compared to experimental NMR data to aid in structure elucidation and assignment of resonances. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, with the electronegative substituents playing a significant role in deshielding nearby protons and carbons.

| Spectroscopic Technique | Predicted Key Signatures |

|---|---|

| Infrared (IR) Spectroscopy | O-H stretch (~3500-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretches, C-F and C-Br stretches |

| ¹H NMR Spectroscopy | Aromatic protons in the downfield region, methylene (B1212753) protons, and a carboxylic acid proton at a high chemical shift |

| ¹³C NMR Spectroscopy | Carbonyl carbon (~170-180 ppm), aromatic carbons with distinct shifts due to halogen substitution, and a methylene carbon |

In Silico Modeling of Molecular Interactions with Biological Macromolecules (e.g., protein binding sites)

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential biological activity. In silico techniques, such as molecular docking and molecular dynamics simulations, are widely used to model these interactions at the atomic level. doaj.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique involves placing the ligand in various positions and orientations within the protein's binding site and scoring the resulting complexes based on their binding energy. For this compound, potential biological targets could be enzymes or receptors that are known to interact with other phenoxyacetic acid derivatives. Docking studies could reveal the key amino acid residues involved in the binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The carboxylic acid group is a common motif for forming hydrogen bonds with polar residues in a binding pocket, while the bromodifluorophenyl ring can engage in hydrophobic and halogen bonding interactions.

| In Silico Technique | Information Gained | Potential Applications for this compound |

|---|---|---|

| Molecular Docking | Binding mode, binding affinity, key interacting residues | Identifying potential protein targets, predicting binding interactions |

| Molecular Dynamics | Stability of ligand-protein complex, dynamic behavior, conformational changes | Assessing the stability of the docked pose, understanding the dynamics of the interaction |

Mechanistic Biological Studies of 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid Interactions

Molecular Target Identification and Validation Research

There is currently no available scientific literature identifying or validating specific molecular targets for 2-(4-Bromo-2,3-difluorophenoxy)acetic acid. Research into its biological activity appears to be limited, and as such, its primary protein or nucleic acid binding partners remain uncharacterized.

No studies were identified that investigated the effects of this compound on enzyme activity. Consequently, there is no information regarding its potential enzyme inhibition or activation mechanisms at the molecular level.

Data from receptor binding assays or comprehensive ligand-protein interaction profiling for this compound are not available in the current body of scientific literature. Therefore, its affinity and selectivity for any specific biological receptors are unknown.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Specific structure-activity relationship (SAR) studies for this compound and its analogs are not documented in published research. While SAR studies are crucial for understanding how chemical structure influences biological activity, such investigations have not been reported for this compound.

There is no available research on the effects of positional isomers of this compound on molecular recognition. The influence of altering the positions of the bromo and difluoro substituents on the phenoxy ring on binding affinity and biological activity has not been investigated.

While the pattern of halogenation is a key determinant of the biological activity of many aromatic compounds, specific studies detailing how the 4-bromo-2,3-difluoro substitution pattern of this particular acetic acid derivative affects its biological efficacy and selectivity have not been published.

Investigation of Intracellular Signaling Pathway Modulation (In Vitro Cell-Based Research)

No in vitro cell-based research has been published that investigates the modulation of intracellular signaling pathways by this compound. As a result, its effects on cellular signaling cascades, gene expression, or other cellular functions remain undetermined.

Elucidation of Specific Cellular Processes Impacted by this compound (e.g., pathway perturbation studies)

Information regarding the specific cellular processes and pathway perturbations influenced by this compound is not available in the current scientific literature based on the conducted search. Detailed research findings and data tables related to its mechanism of action at the cellular level have not been publicly documented. Therefore, an elucidation of its impact on cellular pathways cannot be provided at this time.

Environmental and Biotransformation Research of 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid

Degradation Pathways in Environmental Matrices (e.g., abiotic and biotic degradation mechanisms)

The environmental persistence of 2-(4-Bromo-2,3-difluorophenoxy)acetic acid is expected to be influenced by both abiotic and biotic degradation processes. The presence of bromine and fluorine atoms on the aromatic ring, along with the ether linkage, will likely play a significant role in its environmental fate.

Abiotic Degradation:

Abiotic degradation pathways for halogenated aromatic compounds can include photolysis, hydrolysis, and oxidation. nih.gov

Photolysis: Sunlight, particularly UV radiation, can induce the degradation of phenoxyacetic acids in aquatic environments. nih.gov The efficiency of photodegradation is influenced by factors such as water clarity and the presence of photosensitizing substances. mdpi.com For this compound, photolytic cleavage of the carbon-bromine bond or the ether linkage may occur. Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has shown that photolysis can lead to the formation of chlorinated phenols as degradation products. nih.gov

Hydrolysis: The ether linkage in phenoxyacetic acids is generally stable to hydrolysis under normal environmental pH conditions. wikipedia.org However, under extreme pH conditions, acid- or base-catalyzed hydrolysis could potentially cleave the ether bond, yielding 4-bromo-2,3-difluorophenol (B118781) and acetic acid.

Oxidation: Abiotic oxidation in soil and water can be mediated by reactive oxygen species or minerals. acs.orgnih.gov In soil, inorganic oxidants like hydrogen peroxide and various forms of ferric iron can lead to the abiotic bromination of organic matter, suggesting that oxidative processes can influence the fate of brominated compounds. acs.orgnih.gov

Biotic Degradation:

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants in the environment. mdpi.comnih.gov The biodegradation of halogenated phenoxyacetic acids like 2,4-D has been extensively studied and provides a model for the potential biotic degradation of this compound. nih.govnih.gov

The initial step in the aerobic biodegradation of phenoxyacetic acids often involves the enzymatic cleavage of the ether bond. nih.govnih.gov This is typically catalyzed by dioxygenase enzymes. nih.gov The presence of halogen substituents on the aromatic ring can significantly affect the rate and pathway of biodegradation. The carbon-fluorine bond is particularly strong and often confers resistance to microbial degradation. mdpi.comnih.gov

Potential biotic degradation steps for this compound could include:

Ether Bond Cleavage: An initial attack by a dioxygenase could cleave the ether linkage, forming 4-bromo-2,3-difluorophenol and glyoxylate.

Dehalogenation: Subsequent enzymatic reactions would be required to remove the bromine and fluorine atoms from the aromatic ring. Reductive, oxidative, and hydrolytic dehalogenation mechanisms have been observed for different halogenated compounds. mdpi.com

Ring Cleavage: Following dehalogenation, the resulting dihydroxylated aromatic intermediate would be susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

The persistence of this compound will likely be high due to the presence of multiple halogen substituents, which tend to increase resistance to microbial attack. mdpi.com

Table 1: Potential Degradation Pathways and Products of this compound

| Degradation Pathway | Potential Initiating Step | Potential Intermediate Products |

| Abiotic | ||

| Photolysis | UV radiation absorption | 4-bromo-2,3-difluorophenol, various photoproducts |

| Hydrolysis | Cleavage of the ether bond | 4-bromo-2,3-difluorophenol, acetic acid |

| Oxidation | Reaction with reactive oxygen species | Oxidized aromatic intermediates |

| Biotic | ||

| Aerobic Biodegradation | Enzymatic ether bond cleavage | 4-bromo-2,3-difluorophenol, glyoxylate |

| Dehalogenation | Dihalogenated and monohalogenated phenols | |

| Aromatic ring cleavage | Aliphatic acids |

Microbial Transformation Studies and Metabolite Identification (Enzymatic mechanisms)

While no specific microbial transformation studies have been conducted on this compound, insights can be gained from research on other halogenated aromatic compounds. The enzymatic machinery required for the breakdown of such compounds is often specialized.

Enzymatic Mechanisms:

Dioxygenases: These enzymes are crucial for initiating the degradation of many aromatic compounds by incorporating both atoms of molecular oxygen into the substrate. nih.gov For phenoxyacetic acids, an α-ketoglutarate-dependent dioxygenase is often responsible for the initial cleavage of the ether linkage. nih.gov The tfdA gene, which codes for this enzyme in the 2,4-D degradation pathway, is well-characterized. umt.edu

Dehalogenases: Enzymes that catalyze the removal of halogen atoms are critical for the complete mineralization of halogenated pollutants. These can be oxidative, reductive, or hydrolytic dehalogenases. The type of dehalogenase and its substrate specificity are key factors in determining the biodegradability of a halogenated compound. mdpi.com

Monooxygenases: These enzymes introduce a single oxygen atom into the substrate and are also involved in the degradation of aromatic compounds, often in hydroxylation reactions that prepare the aromatic ring for cleavage. mdpi.com

Potential Metabolites:

Based on the degradation pathways of similar compounds, the microbial transformation of this compound could lead to the formation of several metabolites.

Table 2: Hypothetical Microbial Metabolites of this compound

| Putative Metabolite | Potential Precursor Step |

| 4-Bromo-2,3-difluorophenol | Ether bond cleavage |

| Bromodifluorocatechol | Hydroxylation of 4-bromo-2,3-difluorophenol |

| Halogenated muconic acids | Aromatic ring cleavage of catechols |

| Various aliphatic acids | Further degradation of ring cleavage products |

Bioaccumulation Potential in Model Organisms (Mechanistic Uptake/Elimination)

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. wikipedia.org This is a significant concern for persistent organic pollutants (POPs). wikipedia.orgnih.gov

Physicochemical Properties and Bioaccumulation:

The bioaccumulation potential of a compound is strongly influenced by its physicochemical properties, particularly its hydrophobicity, which is often estimated by the octanol-water partition coefficient (log Kow). nih.govresearchgate.net Compounds with high log Kow values are more lipid-soluble and tend to accumulate in the fatty tissues of organisms. wikipedia.org The octanol-air partition coefficient (Koa) is also important, especially for air-breathing organisms. nih.govnih.gov

Mechanistic Uptake and Elimination:

Uptake: For aquatic organisms, uptake of dissolved chemicals can occur across respiratory surfaces like gills, and also through dietary intake. nih.gov The rate of uptake is influenced by the organism's physiology and the chemical's properties.

Elimination: Organisms can eliminate accumulated chemicals through metabolic transformation (biotransformation) and excretion. nih.gov The rate of elimination is a key determinant of the extent of bioaccumulation. If uptake exceeds elimination, bioaccumulation will occur. Halogenated compounds are often resistant to biotransformation, leading to slow elimination and a higher potential for bioaccumulation. nih.gov

Given its halogenated aromatic structure, this compound is likely to be persistent and have a potential for bioaccumulation. However, without experimental data, its actual bioaccumulation behavior remains speculative.

Table 3: Factors Influencing the Bioaccumulation Potential of this compound

| Factor | Influence on Bioaccumulation |

| Chemical Properties | |

| Hydrophobicity (log Kow) | Higher log Kow generally leads to higher bioaccumulation in fatty tissues. |

| Persistence | Resistance to degradation leads to longer residence time in the environment and organisms. |

| Molecular Size | Can influence membrane transport and uptake. |

| Organism-Specific Factors | |

| Trophic Level | Biomagnification can occur, leading to higher concentrations in organisms at higher trophic levels. |

| Metabolic Capacity | Ability to metabolize and excrete the compound reduces bioaccumulation. |

| Fat Content | Organisms with higher lipid content may accumulate more of the compound. |

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of halogenated phenoxyacetic acids. rsc.orgnumberanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a preferred method for the direct analysis of phenoxyacetic acids, as it often does not require derivatization. nih.gov For "2-(4-Bromo-2,3-difluorophenoxy)acetic acid," a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system would provide efficient separation. The acidic nature of the target analyte makes it amenable to negative ion electrospray ionization (ESI).

A hypothetical, yet scientifically grounded, LC-MS/MS method could employ a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape. rsc.orgjeol.com Detection would be achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. chromatographyonline.comijpras.com The MRM transitions would be optimized by selecting the deprotonated molecule [M-H]⁻ as the precursor ion and identifying characteristic product ions following collision-induced dissociation.

Interactive Data Table: Illustrative LC-MS/MS Parameters

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI-) |

| Capillary Voltage | 2.0 - 3.0 kV |

| Desolvation Temp. | 500 - 600 °C |

| Precursor Ion [M-H]⁻ | Calculated m/z |

| Product Ions | Hypothetical m/z values |

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful tool for the analysis of phenoxyacetic acids, though it typically requires a derivatization step to increase the volatility of the acidic analyte. nih.gov A common approach involves converting the carboxylic acid to a more volatile ester, such as a methyl or pentafluorobenzyl (PFB) ester. nih.gov The PFB derivatives are particularly advantageous for electron capture detection (ECD) or negative chemical ionization (NCI-MS) due to their electrophilic nature.

Following derivatization, the analyte would be separated on a capillary GC column, such as a DB-5ms or equivalent. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns for structural confirmation. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity. nih.gov

Application of High-Resolution Mass Spectrometry for Metabolite Identification

Understanding the metabolic fate of "this compound" is crucial in toxicological and environmental studies. High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is instrumental in identifying unknown metabolites. ijpras.comnih.gov

HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of metabolites. nih.govfrontiersin.org This is a significant advantage over nominal mass instruments when elucidating the structures of unknown compounds.

The analytical strategy for metabolite identification would involve acquiring full-scan HRMS data to screen for potential metabolites. The distinct isotopic signature of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) serves as a valuable filter to selectively identify bromine-containing species in the complex data. nih.gov Once potential metabolites are detected, tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation spectra. mdpi.com By comparing the fragmentation patterns of the parent compound and its metabolites, common structural motifs and biotransformation pathways (e.g., hydroxylation, dehalogenation) can be deduced.

Interactive Data Table: Common Biotransformations Detectable by HRMS

| Biotransformation | Mass Change (Da) |

| Hydroxylation | +15.9949 |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

| Dehalogenation (Br for H) | -78.9183 |

| Decarboxylation | -43.9898 |

Advanced NMR Techniques for Trace Analysis and Structural Confirmation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For a compound like "this compound," with its multiple halogen atoms, advanced NMR methods are particularly insightful.

Given the presence of fluorine, ¹⁹F NMR is a highly sensitive and specific technique. numberanalytics.comresearchgate.net The large chemical shift dispersion and the absence of background signals in biological matrices make ¹⁹F NMR ideal for trace analysis and for studying the compound in complex mixtures. rsc.orgnih.govresearchgate.net One-dimensional (1D) ¹⁹F NMR can provide direct information about the electronic environment of the fluorine atoms.

For complete structural confirmation, especially of metabolites or degradation products, a suite of two-dimensional (2D) NMR experiments is employed. numberanalytics.comjeol.com These include:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded protons and carbons.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which is key to assembling the molecular skeleton.

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): To determine spatial proximity between protons and fluorine atoms.

¹⁹F-¹³C HSQC/HMBC: These less common but powerful experiments can directly probe the connectivity around the fluorine atoms. numberanalytics.com

These advanced NMR techniques, often used on purified compounds or concentrated extracts, provide unambiguous structural information that complements the data obtained from mass spectrometry, leading to confident identification and characterization. nih.gov

Future Research Directions and Unanswered Questions for 2 4 Bromo 2,3 Difluorophenoxy Acetic Acid

Emerging Synthetic Challenges and Opportunities

The synthesis of polyhalogenated aromatic compounds like 2-(4-Bromo-2,3-difluorophenoxy)acetic acid presents both challenges and opportunities for organic chemists. Traditional methods for forming the ether linkage in phenoxyacetic acids often involve the reaction of a phenol (B47542) with a haloacetic acid derivative. chemicalbook.com However, the specific arrangement of bromo and difluoro substituents on the phenyl ring of the target compound requires careful consideration of regioselectivity and reaction conditions.

Challenges:

Regiocontrol: The introduction of multiple different halogen substituents onto an aromatic ring in a specific and controlled manner can be a significant synthetic hurdle. rsc.org Developing synthetic routes that ensure the precise placement of the bromo and difluoro groups is crucial.

Reaction Conditions: The electron-withdrawing nature of the fluorine and bromine atoms can deactivate the aromatic ring, potentially requiring harsh reaction conditions for subsequent transformations. jalsnet.com This can lead to side reactions and lower yields.

Precursor Availability: The availability and cost of suitably substituted starting materials can be a limiting factor in the large-scale synthesis of this compound.

Opportunities:

Novel Methodologies: The challenges associated with the synthesis of this compound provide an impetus for the development of new and more efficient synthetic methodologies. This could include the exploration of novel catalysts and reaction pathways for the formation of polyhalogenated phenoxyacetic acids. google.com

Flow Chemistry: The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this and related compounds.

Green Chemistry: There is an opportunity to develop more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents. google.com

| Synthetic Consideration | Potential Challenge | Potential Opportunity |

| Halogenation Pattern | Achieving high regioselectivity | Development of novel selective halogenation reagents |

| Ether Synthesis | Deactivated aromatic ring | Exploration of new coupling reactions |

| Scalability | Cost and availability of starting materials | Optimization of synthetic routes for efficiency |

Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic Hypothesis Generation)

The biological activity of phenoxyacetic acid derivatives is well-documented, with applications ranging from herbicides to pharmaceuticals. jetir.orgnih.gov The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. rsc.orgacs.org The unique halogenation pattern of this compound suggests several avenues for exploring its potential biological targets and therapeutic applications.

Hypothesized Biological Targets:

Based on the activities of structurally similar compounds, several potential biological targets for this compound can be hypothesized:

Enzyme Inhibition: The compound could act as an inhibitor of various enzymes. For instance, some phenoxyacetic acid derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comnih.gov The bromo and difluoro substituents could enhance the binding affinity and selectivity for specific enzyme isoforms.

Receptor Modulation: Phenoxyacetic acid derivatives have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.govresearchgate.net The specific halogenation pattern of the target compound could modulate its interaction with this and other G-protein coupled receptors.

Protein-Protein Interaction Inhibition: The compound could potentially disrupt protein-protein interactions that are critical for disease progression. For example, some small molecules have been developed to inhibit the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction in the Wnt signaling pathway, which is often dysregulated in cancer. researchgate.net

Potential Therapeutic Areas:

Oncology: The antiproliferative and pro-apoptotic effects of some halogenated compounds make cancer a potential therapeutic area for investigation. mdpi.com

Inflammatory Diseases: Given the known anti-inflammatory properties of some phenoxyacetic acid derivatives, conditions such as arthritis and inflammatory bowel disease could be relevant therapeutic targets. mdpi.comnih.gov

Metabolic Disorders: The potential for this compound to modulate metabolic pathways, for instance through interaction with receptors like FFA1, suggests its possible utility in treating conditions like type 2 diabetes. nih.govresearchgate.net

| Potential Biological Target | Rationale based on Structural Analogs | Potential Therapeutic Area |

| Cyclooxygenase (COX) Enzymes | Known anti-inflammatory activity of phenoxyacetic acids. mdpi.comnih.gov | Inflammatory Diseases |

| Free Fatty Acid Receptor 1 (FFA1) | Agonistic activity of phenoxyacetic acid derivatives. nih.govresearchgate.net | Type 2 Diabetes |

| β-catenin/BCL9 Interaction | Potential for small molecules to inhibit this cancer-related interaction. researchgate.net | Oncology |

Advancements in Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery and chemical research, enabling the prediction of molecular properties and biological activities. mdpi.complos.org For this compound, computational approaches can provide valuable insights and guide future experimental work.

Applications of Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of related compounds with their biological activities. nih.gov This can help in predicting the activity of this compound and in designing new derivatives with improved properties.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to its potential biological targets. mdpi.com This information can be used to rationalize its mechanism of action and to guide the design of more potent analogs.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. annualreviews.org This is crucial for assessing its drug-like properties and for identifying potential liabilities early in the research process.

Quantum Mechanics (QM) Calculations: QM calculations can provide a deeper understanding of the electronic properties of the molecule, such as its electrostatic potential and reactivity. This can be particularly important for understanding the role of the halogen atoms in its interactions with biological targets. researchgate.net

Interdisciplinary Research Synergies for this compound Studies

The comprehensive investigation of this compound will require a collaborative effort from researchers across various scientific disciplines. Such interdisciplinary synergies can accelerate the pace of discovery and lead to a more complete understanding of the compound's potential.

Potential Interdisciplinary Collaborations:

Synthetic Chemistry and Chemical Biology: Synthetic chemists can design and synthesize novel derivatives of the compound, which can then be evaluated by chemical biologists to probe their biological activities and identify their cellular targets.

Computational Chemistry and Experimental Biology: Computational chemists can use modeling and simulation to generate hypotheses about the compound's mechanism of action, which can then be tested experimentally by biologists. nih.gov

Pharmacology and Materials Science: Pharmacologists can investigate the in vivo efficacy and safety of the compound, while materials scientists can develop novel formulations and drug delivery systems to improve its therapeutic index.

Toxicology and Environmental Science: Toxicologists can assess the potential risks associated with the compound, while environmental scientists can study its fate and impact in the environment, particularly given its halogenated nature. houstonmethodist.orgtaylorfrancis.com The potential for synergistic or antagonistic effects when combined with other bioactive compounds should also be investigated. mdpi.comelifesciences.org

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in chemistry, biology, and medicine. The journey from a single molecule to a potential therapeutic agent is long and complex, but the unanswered questions and future research directions outlined here provide a roadmap for this exciting endeavor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-2,3-difluorophenoxy)acetic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A reported protocol involves reacting 4-bromo-2,3-difluorophenol with bromoacetic acid derivatives under inert conditions (e.g., potassium acetate in 1,4-dioxane at 90°C for 24 hours), achieving a 43% yield . Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst) are recommended to optimize yields and reduce byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reverse-phase columns (e.g., LiChrosorb® RP-8) to assess purity (>95%) .

- NMR : Confirm substitution patterns via H and C NMR, focusing on aromatic proton shifts (δ 7.2–7.8 ppm for bromo/fluoro substituents) .

- Mass Spectrometry : Validate molecular weight (251.02 g/mol) using ESI-MS or MALDI-TOF .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- GHS Compliance : Follow H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) guidelines. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para-bromo position. Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling biaryl synthesis. DFT calculations can model charge distribution to predict reaction sites .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

- Troubleshooting :

- Dynamic NMR : Detect rotational barriers in bulky substituents causing signal splitting .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structure .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

- Experimental Design :

- Analog Synthesis : Replace bromine/fluorine with other halogens or electron-donating groups (e.g., -OCH) .

- Biological Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Chemistry :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic resolution .

- Continuous Flow Systems : Improve reproducibility and reduce racemization via controlled residence times .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.